molecular formula C19H17N3O B2562957 HBC CAS No. 156840-13-0

HBC

Cat. No.: B2562957
CAS No.: 156840-13-0
M. Wt: 303.365
InChI Key: DIAVZHWDYXQAFC-LDADJPATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

HBC 530, also known as 4-Cyano-α-[4-(2-hydroxyethyl)methylamino]phenylmethylene]benzeneacetonitrile, is a synthetic dye that mimics the green fluorescent protein (GFP) fluorophore. It is primarily used for imaging RNA in live cells. When bound to the Pepper aptamer, this compound 530 fluoresces, making it suitable for confocal and two-photon microscopy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HBC 530 involves the reaction of 4-cyano-α-[4-(2-hydroxyethyl)methylamino]phenylmethylene]benzeneacetonitrile with various reagents under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized to achieve high purity and stability .

Industrial Production Methods

Industrial production of this compound 530 follows stringent protocols to ensure consistency and quality. The compound is typically stored at -20°C in powder form and can be dissolved in DMSO for use in various applications. The solubility of this compound 530 in DMSO is approximately 61 mg/mL .

Chemical Reactions Analysis

Types of Reactions

HBC 530 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound 530 include oxidizing agents, reducing agents, and nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and reaction time, vary depending on the desired outcome .

Major Products Formed

The major products formed from reactions involving this compound 530 depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

HBC 530 has a wide range of scientific research applications, including:

Mechanism of Action

HBC 530 exerts its effects through fluorescence activation upon binding to the Pepper aptamer. The binding induces a conformational change in the compound, resulting in fluorescence emission. The molecular targets include RNA molecules tagged with the Pepper aptamer, allowing for specific and high-affinity binding (Kd = 3.5 nM). The fluorescence properties make it suitable for confocal and two-photon microscopy, with excitation and emission maxima at 488 nm and 495-595 nm, respectively .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound 530

This compound 530 is unique due to its high specificity for RNA imaging in live cells and its activation by the Pepper aptamer. This specificity and the ability to use it in advanced imaging techniques like confocal and two-photon microscopy set it apart from other fluorescent dyes .

Properties

IUPAC Name

4-[(E)-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O/c1-22(10-11-23)19-8-4-15(5-9-19)12-18(14-21)17-6-2-16(13-20)3-7-17/h2-9,12,23H,10-11H2,1H3/b18-12-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIAVZHWDYXQAFC-PDGQHHTCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CCO)C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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